REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Sr+2:6].[C:7](=[O:10])([O-:9])[O-:8].[NH4+:11].[NH4+]>>[C:7](=[O:8])([O-:10])[O-:9].[Sr+2:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:0.1,2.3.4,5.6,7.8.9|
|
Name
|
strontium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Sr+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treating
|
Name
|
strontium carbonate
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Sr+2]
|
Name
|
ammonium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |